molecular formula C22H22N4O4 B15314017 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B15314017
M. Wt: 406.4 g/mol
InChI Key: FZGOFHYPNHTRGW-UHFFFAOYSA-N
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Description

3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that features a triazole ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Coupling with Propanoic Acid: The final step involves coupling the triazole derivative with a propanoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the propanoic acid moiety.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl groups.

    Substitution: The compound can participate in substitution reactions, especially at the triazole ring or the Fmoc group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be used as a probe or a ligand in studies involving enzyme interactions or receptor binding.

Medicine

Potential medical applications include its use as a precursor for drug development, particularly in designing molecules that target specific biological pathways.

Industry

In the industrial sector, the compound could be used in the production of specialty chemicals or as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The triazole ring and Fmoc group could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,4-triazol-1-yl)propanoic acid: Lacks the dimethyl and Fmoc groups.

    Fmoc-protected amino acids: Similar in having the Fmoc protecting group but differ in the amino acid structure.

    Triazole-containing compounds: Share the triazole ring but differ in other functional groups.

Uniqueness

The uniqueness of 3-(dimethyl-1H-1,2,4-triazol-1-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid lies in its combination of the triazole ring, Fmoc group, and propanoic acid moiety, which provides a versatile platform for various chemical reactions and applications.

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C22H22N4O4/c1-13-23-14(2)26(25-13)11-20(21(27)28)24-22(29)30-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-12H2,1-2H3,(H,24,29)(H,27,28)

InChI Key

FZGOFHYPNHTRGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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